UCH-L1 Enzymatic Inhibition: Class-Level Potency and Selectivity Profile Inferred for 4-Methoxybenzoate Isatin Oximes
The isatin O-acyl oxime class, which includes the 4-methoxybenzoate ester scaffold represented by CAS 478261-10-8, achieves potent inhibition of UCH-L1 (IC50 = 0.80–0.94 μM) with a selectivity window of ~20–28-fold over the systemic isoform UCH-L3 (IC50 = 17–25 μM) [1]. Although direct enzymatic data for the 4-methoxybenzoate ester have not been published, the class-level SAR shows that the O-acyl substituent is a primary driver of potency and selectivity. The electron-donating 4-methoxy group is expected to confer distinct binding interactions compared to analogs such as the 4-chlorobenzoate (CAS 478261-26-6) or pentanoate (CAS 478261-16-4), which present electron-withdrawing or purely aliphatic character, respectively. The representative compound 30 has a Ki of 0.40 μM for UCH-L1 with reversible, competitive, active-site-directed inhibition [1].
| Evidence Dimension | UCH-L1 enzymatic inhibition (IC50, Ki) and selectivity versus UCH-L3 |
|---|---|
| Target Compound Data | No published data for CAS 478261-10-8; class range IC50 = 0.80–0.94 μM (UCH-L1), 17–25 μM (UCH-L3) |
| Comparator Or Baseline | Class representatives 30, 50, 51: IC50 = 0.80–0.94 μM (UCH-L1); Compound 30: Ki = 0.40 μM (UCH-L1, competitive) |
| Quantified Difference | ~20–28-fold selectivity for UCH-L1 over UCH-L3 across the class |
| Conditions | Recombinant UCH-L1 and UCH-L3 enzymatic assays, pH 7.6 |
Why This Matters
Procurement of CAS 478261-10-8 provides a 4-methoxy-substituted benzoyl ester isatin oxime scaffold with class-validated UCH-L1 potency and isoform selectivity, enabling SAR expansion around the O-acyl vector for chemical biology applications.
- [1] Mitsubishi, S. et al. Discovery of Inhibitors that Elucidate the Role of UCH-L1 Activity in the H1299 Lung Cancer Cell Line. Chemistry & Biology, 2003, 10(9), 837-846. View Source
